Pipramadol
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Overview
Description
Pipramadol is an analgesic agent known for its antinociceptive properties, which means it can block the detection of a painful or injurious stimulus by sensory neurons. It also exhibits central and peripheral antiserotonin properties, making it effective in managing pain . The chemical formula of this compound is C23H35ClN2O2, and it has a molecular weight of 407.00 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pipramadol involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-chlorophenethylamine: This is achieved by reacting 2-chlorobenzyl chloride with ammonia.
Formation of 4-hydroxypiperidine: This intermediate is synthesized by the hydrogenation of pyridine.
Coupling Reaction: The 2-chlorophenethylamine is then coupled with 4-hydroxypiperidine in the presence of a base to form the core structure of this compound.
Final Modification:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes:
Crystallization: To obtain the pure form of this compound, crystallization techniques are employed.
Purification: The compound is purified using techniques such as recrystallization and chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Pipramadol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring and the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are often used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield dechlorinated products .
Scientific Research Applications
Pipramadol has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of analgesic agents and their chemical properties.
Biology: this compound is studied for its effects on pain receptors and neurotransmitter systems.
Medicine: It is used in research focused on developing new pain management therapies.
Industry: The compound is used in the pharmaceutical industry for the development of new analgesic drugs.
Mechanism of Action
Pipramadol exerts its effects by interacting with specific molecular targets in the body. It primarily acts on the central nervous system by inhibiting the reuptake of serotonin and norepinephrine, which enhances the pain-relieving effects. The compound also binds to opioid receptors, contributing to its analgesic properties. The pathways involved include the modulation of neurotransmitter release and the inhibition of pain signal transmission .
Comparison with Similar Compounds
Similar Compounds
Tramadol: Another analgesic agent with similar pain-relieving properties.
Tapentadol: Known for its dual mechanism of action involving norepinephrine reuptake inhibition and opioid receptor agonism.
Oxycodone: A potent opioid analgesic with a different chemical structure but similar pharmacological effects.
Uniqueness
Pipramadol is unique due to its combined antinociceptive and antiserotonin properties, which make it effective in managing both central and peripheral pain. Its chemical structure allows for specific interactions with multiple molecular targets, enhancing its analgesic efficacy .
Properties
CAS No. |
83605-14-5 |
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Molecular Formula |
C23H35ClN2O2 |
Molecular Weight |
407.0 g/mol |
IUPAC Name |
2-[1-[2-(2-chlorophenyl)ethyl]-4-hydroxypiperidin-4-yl]-N-cyclohexyl-N-methylpropanamide |
InChI |
InChI=1S/C23H35ClN2O2/c1-18(22(27)25(2)20-9-4-3-5-10-20)23(28)13-16-26(17-14-23)15-12-19-8-6-7-11-21(19)24/h6-8,11,18,20,28H,3-5,9-10,12-17H2,1-2H3 |
InChI Key |
JRLWHJKUNYBJRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C1CCCCC1)C2(CCN(CC2)CCC3=CC=CC=C3Cl)O |
Origin of Product |
United States |
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